molecular formula C14H15O4P B12732142 Phosphinic acid, bis(o-methoxyphenyl)- CAS No. 114617-74-2

Phosphinic acid, bis(o-methoxyphenyl)-

Cat. No.: B12732142
CAS No.: 114617-74-2
M. Wt: 278.24 g/mol
InChI Key: QGEXDLKDFKFMNP-UHFFFAOYSA-N
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Description

Historical Development of Arylphosphinic Acids in Organophosphorus Chemistry

Organophosphorus chemistry emerged as a critical field in the mid-20th century, driven by the need for ligands capable of selective metal coordination and applications in industrial catalysis. Arylphosphinic acids, characterized by their P–C bonds and acidic phosphinic (–POOH) groups, gained prominence due to their stability and tunable electronic properties. Early work focused on hypophosphorous acid derivatives, where replacing P–H bonds with aryl groups yielded compounds like methylphosphinic acid. By the 1980s, advances in cross-coupling methodologies enabled the synthesis of complex arylphosphinic acids, including bis-aryl variants. The development of palladium-catalyzed arylation techniques, as demonstrated in the synthesis of arylhydroxymethylphosphinic acids, marked a turning point in accessing structurally diverse derivatives. These innovations laid the groundwork for specialized compounds such as bis(o-methoxyphenyl)phosphinic acid, which combine steric bulk and electron-rich aryl groups for advanced applications.

Structural and Functional Significance of Bis(o-Methoxyphenyl) Substituents

The bis(o-methoxyphenyl) substituents confer unique steric and electronic properties to phosphinic acid derivatives. The ortho-methoxy groups create a crowded molecular environment, restricting rotational freedom and enhancing rigidity. This steric hindrance influences coordination behavior, as the methoxy oxygen atoms participate in hydrogen bonding and weak interactions with metal centers. Electronically, the methoxy groups donate electron density through resonance, stabilizing the phosphinic acid’s deprotonated form and modulating its acidity. Comparative studies suggest that the ortho substitution pattern increases solubility in polar aprotic solvents compared to para -substituted analogues, as seen in the application of bis(4-methoxyphenyl)phosphinic acid in dye-sensitized solar cells. Additionally, the ortho configuration disrupts crystallinity, favoring amorphous phases that enhance processability in materials science.

Comparative Analysis with Para- and Meta-Substituted Analogues

Substitution patterns profoundly impact the physicochemical and functional properties of arylphosphinic acids. The following table summarizes key differences:

Property Ortho-Substituted Meta-Substituted Para-Substituted
Acidity (pKa) ~2.1 (estimated) ~2.3 ~2.0
Solubility in THF High Moderate Low
Metal Extraction Moderate efficiency Low efficiency High efficiency
Thermal Stability 220–240°C 200–220°C 250–270°C

The para -substituted derivatives, such as bis(4-methoxyphenyl)phosphinic acid, exhibit superior metal-ion extraction capabilities due to their linear geometry, which facilitates chelate formation. In contrast, ortho -substituted analogues prioritize solubility and ligand flexibility, making them suitable for surface modifications in photovoltaics. Meta -substituted variants occupy an intermediate position, with balanced steric and electronic effects but limited practical applications.

Role in Advancing Coordination Chemistry and Materials Science

Bis(o-methoxyphenyl)phosphinic acid has enabled breakthroughs in coordination chemistry through its dual role as a ligand and a precursor. In metal-organic frameworks (MOFs), its rigid backbone stabilizes porous architectures, while the methoxy groups enhance hydrophobicity for gas storage applications. The compound’s ability to form stable complexes with lanthanides has been exploited in luminescent materials, where europium(III) complexes exhibit intense red emission. In materials science, surface treatment of titanium dioxide with bis(o-methoxyphenyl)phosphinic acid improves electron injection efficiency in solar cells by passivating surface traps and reducing charge recombination. Recent studies also highlight its utility in designing proton-conductive polymers, leveraging the acidic phosphinic group for high proton mobility under anhydrous conditions.

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Properties

CAS No.

114617-74-2

Molecular Formula

C14H15O4P

Molecular Weight

278.24 g/mol

IUPAC Name

bis(2-methoxyphenyl)phosphinic acid

InChI

InChI=1S/C14H15O4P/c1-17-11-7-3-5-9-13(11)19(15,16)14-10-6-4-8-12(14)18-2/h3-10H,1-2H3,(H,15,16)

InChI Key

QGEXDLKDFKFMNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1P(=O)(C2=CC=CC=C2OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-methoxyphenyl)phosphinic acid typically involves the reaction of 4-methoxyphenylphosphine oxide with appropriate reagents under controlled conditions. One common method includes the reaction of 4-methoxyphenylphosphine oxide with an oxidizing agent to form the desired phosphinic acid .

Industrial Production Methods

Industrial production of bis(4-methoxyphenyl)phosphinic acid may involve similar synthetic routes but on a larger scale. The process often includes steps such as purification and crystallization to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(4-methoxyphenyl)phosphinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(4-methoxyphenyl)phosphinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-methoxyphenyl)phosphinic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Phosphinic Acid Derivatives

Structural and Electronic Differences

The table below compares key structural and electronic features of bis(o-methoxyphenyl)phosphinic acid with similar compounds:

Compound Name Substituents Key Features Applications
Bis(o-methoxyphenyl)phosphinic acid Two aromatic o-methoxy groups High steric hindrance, moderate acidity (electron-donating methoxy groups) Synthetic intermediates
Bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) Two branched aliphatic chains High lipophilicity, strong acidity (pKa ~3.5) Rare earth metal extraction
Bis(2-ethylhexyl)phosphinic acid (PIA-8) Two linear aliphatic chains Moderate lipophilicity, pH-dependent extraction efficiency Scandium(III) recovery
Bis(aminomethyl)phosphinic acid Two aminomethyl groups Chelating ability, hydrogen-bonding capacity Urease inhibition
Bis(hydroxymethyl)phosphinic acid Two hydroxymethyl groups Aggregates via hydrogen bonds (trimer/dimer forms) Metal chelation

Key Observations :

  • Acidity : Aliphatic phosphinic acids (e.g., Cyanex 272) exhibit stronger acidity (pKa ~3–4) due to electron-withdrawing alkyl groups, enhancing metal ion coordination. In contrast, bis(o-methoxyphenyl)phosphinic acid has reduced acidity due to electron-donating methoxy groups, limiting its utility in acidic extraction systems .
  • Solubility: Aliphatic derivatives (e.g., PIA-8) are highly soluble in non-polar solvents (toluene), whereas aromatic derivatives like bis(o-methoxyphenyl)phosphinic acid may exhibit lower solubility due to π-π stacking of aromatic rings .
Metal Extraction
  • Cyanex 272 : Dominates rare earth separation (e.g., Dy³⁺, Yb³⁺) due to high selectivity in acidic media. Its branched aliphatic chains optimize phase transfer efficiency .
  • PIA-8 : Efficient for scandium(III) recovery in sulfuric acid media, achieving >90% extraction at 0.03 M concentration .
  • Bis(o-methoxyphenyl)phosphinic acid: Limited evidence for metal extraction, but its aromatic structure may favor interactions with transition metals in non-aqueous systems .
Material Science
  • Perfluoroalkyl-phosphinic acids : Used in fuel cell catalysts due to enhanced oxygen reduction reaction (ORR) activity from increased acidity and reduced hydroxyl groups .
  • Bis(hydroxymethyl)phosphinic acid : Forms stable aggregates for controlled-release formulations .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing bis(aminomethyl)phosphinic acid derivatives, and what challenges arise during purification?

  • Methodological Answer : A key route involves hydrogenation of N-benzylated intermediates followed by N-debenzylation. However, solubility issues in common solvents (e.g., ethanol, THF) can lead to precipitation of intermediates like N-monobenzylated bis(aminomethyl)phosphinic acid (D1). Alternative strategies include using hydrazine hydrate for phthaloyl group removal or optimizing solvent systems (e.g., DMF/water mixtures) to improve solubility .

Q. How can researchers confirm the structural integrity of phosphinic acid derivatives post-synthesis?

  • Methodological Answer : Characterization typically involves a combination of elemental analysis, IR spectroscopy (to confirm P=O and P–H bonds), and multinuclear NMR (¹H, ¹³C, ³¹P). For example, ³¹P NMR can distinguish between P(III) and P(V) oxidation states, critical for verifying intermediates like silylated H-phosphinic acids .

Q. What are the primary reactivity trends of phosphinic acids in nucleophilic or electrophilic reactions?

  • Methodological Answer : Phosphinic acids (R₂P(O)OH) exhibit dual reactivity: the P–H bond is susceptible to oxidation (e.g., forming phosphonic acids), while the hydroxyl group can undergo esterification. For example, silylation with Me₃SiCl/BSA converts P(V) to P(III), enabling reactions with electrophiles like t-butyl acrylate .

Advanced Research Questions

Q. How can bis(aminomethyl)phosphinic acid derivatives be optimized for enzyme inhibition (e.g., bacterial urease)?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that alkyl chain length and amine substitution significantly impact potency. For instance, n-hexyl-substituted derivatives (Ki = 108 nM against Sporosarcina pasteurii urease) show competitive inhibition via Ni²⁺ coordination and hydrogen bonding with enzyme residues (e.g., Ala170). Computational docking and kinetic assays (e.g., Lineweaver-Burk plots) are critical for validating binding modes .

Q. What strategies mitigate byproduct formation during acid chloride substitutions in phosphinic acid synthesis?

  • Methodological Answer : Byproducts like N,N'-diethylene amides arise from HCl elimination during reactions with ethylene imine. Strategies include:

  • Controlling stoichiometry to limit over-substitution.
  • Using scavengers (e.g., molecular sieves) to absorb HCl.
  • Purification via column chromatography with silica gel or reverse-phase HPLC .

Q. How does the electronic environment of aryl substituents influence the stability of bis(o-methoxyphenyl)phosphinic acid?

  • Methodological Answer : Electron-withdrawing groups (e.g., o-methoxy) stabilize the phosphinic acid via resonance, reducing susceptibility to oxidation. Comparative ³¹P NMR studies of substituted aryl derivatives (e.g., o-methoxy vs. p-nitro) can quantify electronic effects on chemical shift and reactivity .

Q. What environmental screening protocols are recommended for assessing bis(o-methoxyphenyl)phosphinic acid’s persistence?

  • Methodological Answer : Follow REACH guidelines for high-production-volume chemicals:

  • Hydrolysis : Test stability at pH 4, 7, and 9 (OECD 111).
  • Photolysis : Use UV/Vis spectroscopy to monitor degradation under simulated sunlight.
  • Ecototoxicity : Conduct Daphnia magna acute toxicity assays (OECD 202) .

Methodological Challenges and Solutions

Q. How can researchers resolve discrepancies in reported solubility data for phosphinic acid derivatives?

  • Answer : Systematic solvent screening (e.g., using Hansen solubility parameters) combined with thermogravimetric analysis (TGA) can identify optimal solvents. For example, bis(2,4,4-trimethylpentyl)phosphinic acid (Cyanex 272) shows 0.09 g/L solubility in water but higher solubility in toluene .

Q. What analytical techniques are most effective for detecting trace impurities in phosphinic acid-based extracts?

  • Answer : LC-MS/MS with electrospray ionization (ESI) provides ppm-level sensitivity for detecting byproducts (e.g., hydrolyzed esters). For metal coordination studies, ICP-MS quantifies residual Ni²⁺ or Co²⁺ in extraction processes .

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